
4-(3,3-Difluoropyrrolidin-1-yl)piperidine
説明
4-(3,3-Difluoropyrrolidin-1-yl)piperidine is a chemical compound with the molecular formula C9H16F2N2 . It is a structure that consists of a piperidine ring bound to a pyrrolidine ring, which carries two fluorine atoms .
Molecular Structure Analysis
The molecular structure of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine consists of a piperidine ring bound to a pyrrolidine ring. The pyrrolidine ring carries two fluorine atoms . The InChI code for this compound is1S/C9H16F2N2.2ClH/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8;;/h8,12H,1-7H2;2*1H . Physical And Chemical Properties Analysis
The physical and chemical properties of 4-(3,3-Difluoropyrrolidin-1-yl)piperidine include a molecular weight of 263.16 g/mol . The compound is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .科学的研究の応用
Piperazine Derivatives in Therapeutic Use
Piperazine and its derivatives, including structures similar to 4-(3,3-Difluoropyrrolidin-1-yl)piperidine, have been widely studied for their therapeutic applications. These compounds have been identified in various drugs with diverse therapeutic uses such as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protectors, anti-inflammatory, and imaging agents. Modifications to the piperazine nucleus significantly influence the medicinal potential of these molecules. This versatility showcases the broad potential of piperazine-based molecules in drug discovery, leading to recommendations for further therapeutic investigations on this motif (Rathi, Syed, Shin, & Patel, 2016).
Anti-mycobacterial Activity of Piperazine Analogues
Piperazine, being a privileged scaffold, has been utilized in the design of molecules against Mycobacterium tuberculosis (MTB). Recent studies have highlighted potent molecules containing piperazine as a critical subunit, displaying significant activity against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of MTB. This underlines the importance of piperazine in developing safer, selective, and cost-effective anti-mycobacterial agents, demonstrating the utility of piperazine analogues in addressing global health challenges like tuberculosis (Girase, Dhawan, Kumar, Shinde, Palkar, & Karpoormath, 2020).
Piperidine Alkaloids in Medicinal Chemistry
Piperidine alkaloids, closely related to piperazine derivatives, are known for their significant medicinal importance. They serve as a core structure in numerous marketed drugs across a variety of pharmacological activities. This review emphasizes the therapeutic applications and potential of piperidine alkaloids, suggesting a promising avenue for the development of new therapeutic agents based on this nucleus (Singh, Upadhyay, Dixit, Singh, Yadav, Chhavi, Konar, Srivastava, Pandey, Devkota, Verma, & Saxena, 2021).
Synthesis and Evaluation of Ligands for D2-like Receptors
The pharmacophore structures of arylcycloalkylamines, which include phenyl piperidines and piperazines, demonstrate significant binding affinity at D2-like receptors. This has implications for the treatment of neuropsychiatric disorders, showcasing the role of piperazine and piperidine derivatives in developing antipsychotic agents. The exploration of key pharmacophoric groups within these compounds can lead to the development of potent and selective agents for D2-like receptors, highlighting the therapeutic potential of these scaffolds in addressing mental health conditions (Sikazwe, Nkansah, Altundas, Zhu, Roth, Setola, & Ablordeppey, 2009).
Safety And Hazards
The safety data sheet for 4-(3,3-Difluoropyrrolidin-1-yl)piperidine indicates that it is a highly flammable liquid and vapor. It is harmful if swallowed and toxic in contact with skin or if inhaled. It causes severe skin burns and eye damage. It is also harmful to aquatic life . Precautionary measures include avoiding heat, sparks, open flames, and hot surfaces, and using only outdoors or in a well-ventilated area .
特性
IUPAC Name |
4-(3,3-difluoropyrrolidin-1-yl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16F2N2/c10-9(11)3-6-13(7-9)8-1-4-12-5-2-8/h8,12H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHFAPNXTVOVGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1N2CCC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50705396 | |
| Record name | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |
CAS RN |
1061682-67-4 | |
| Record name | 4-(3,3-Difluoro-1-pyrrolidinyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1061682-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3,3-Difluoropyrrolidin-1-yl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50705396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



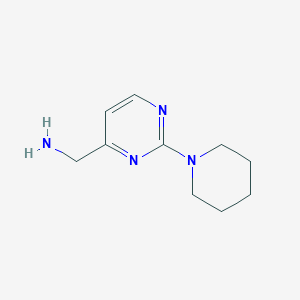
![Methyl({[2-(propan-2-yl)pyrimidin-5-yl]methyl})amine](/img/structure/B1454076.png)
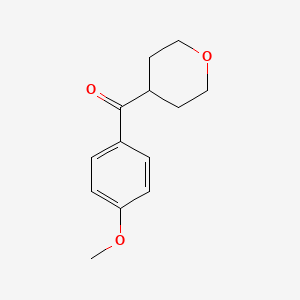
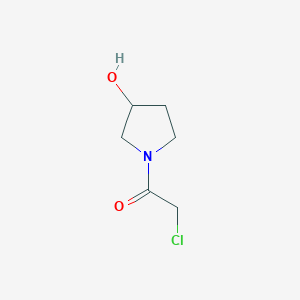
![1-[(Oxan-4-yl)methyl]piperidin-4-one](/img/structure/B1454081.png)
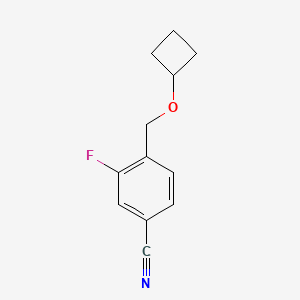
![6-chloro-3-(tetrahydro-2H-pyran-4-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1454083.png)
![(2,3-Dihydrobenzo[1,4]dioxin-6-yl)difluoroacetic acid](/img/structure/B1454084.png)
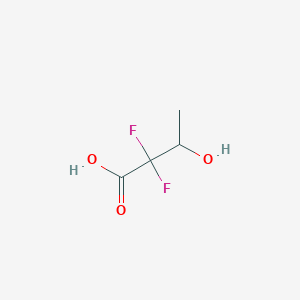
![2,2-Dimethyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B1454087.png)
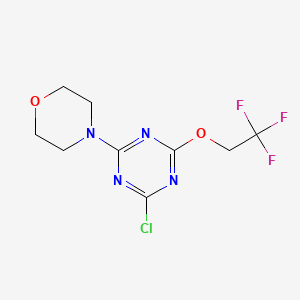
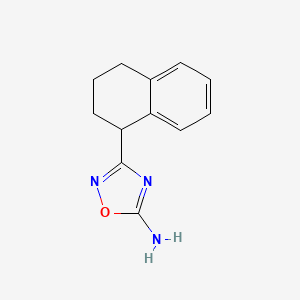

![3-[(5-Bromo-1,3,4-thiadiazol-2-yl)oxy]benzonitrile](/img/structure/B1454093.png)